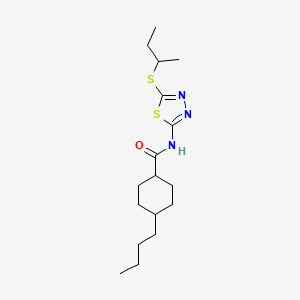

4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-4-butylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3OS2/c1-4-6-7-13-8-10-14(11-9-13)15(21)18-16-19-20-17(23-16)22-12(3)5-2/h12-14H,4-11H2,1-3H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMBRWHFLVRNOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SC(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Sec-Butylthio Group: The sec-butylthio group can be introduced through a nucleophilic substitution reaction using sec-butylthiol and a suitable leaving group on the thiadiazole ring.

Cyclohexanecarboxamide Formation: The final step involves the coupling of the thiadiazole derivative with cyclohexanecarboxylic acid or its derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiadiazole ring and sec-butylthio group may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Key Observations:

- Substituent Effects: The sec-butylthio group in the target compound introduces steric bulk and moderate lipophilicity. Compounds with piperidine-ethylthio (e.g., 7a–7l) or N-cyclohexylamino (C1) substituents exhibit improved membrane permeability due to amine functionalities .

- Core Modifications :

- Molecular Weight and Drug-Likeness :

- The target compound (MW 376.55) falls within the acceptable range for oral bioavailability, whereas larger bis-thiadiazoles like C1 (MW 580.70) may face challenges in absorption .

Biologische Aktivität

4-butyl-N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This molecular structure includes:

- A cyclohexane ring

- A carboxamide group

- A thiadiazole ring with a sec-butylthio substituent

Biological Activity Overview

The biological activity of compounds containing a thiadiazole moiety has been extensively studied. These compounds exhibit various pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research has shown that thiadiazole derivatives possess significant antimicrobial properties. For instance, studies indicate that related compounds inhibit the growth of pathogenic bacteria and fungi. The compound's mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways.

| Compound | Target Organism | EC50 (μg/ml) |

|---|---|---|

| This compound | Xanthomonas axonopodis | TBD |

| This compound | Trichoderma atroviride | TBD |

Anticancer Activity

Thiadiazole derivatives have been reported to exhibit anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins and inhibition of tumor growth factors.

In a study evaluating the effects of similar compounds on cancer cell lines:

- The compounds showed IC50 values indicating effective inhibition of cell proliferation.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | TBD |

| This compound | MCF7 (breast cancer) | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism or pathogen survival.

- Cell Membrane Disruption : It may disrupt microbial membranes leading to cell lysis.

- Signal Transduction Interference : The compound could interfere with signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have highlighted the potential applications of thiadiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a related thiadiazole compound effectively reduced bacterial load in infected animal models.

- Cancer Treatment : In vitro studies showed that the compound induced significant apoptosis in cancer cell lines through caspase activation.

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Synthesis optimization involves controlling reaction parameters such as temperature (e.g., 60–80°C for thiadiazole ring formation), solvent polarity (e.g., DMF or THF for acylation steps), and reagent stoichiometry. Purification techniques like column chromatography or recrystallization using ethanol/water mixtures are critical for isolating high-purity products. Monitoring intermediate steps via TLC or HPLC ensures reaction progression .

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions on the thiadiazole and cyclohexane rings. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹). X-ray crystallography, if feasible, provides absolute stereochemical confirmation .

Q. Which in vitro assays are recommended for preliminary evaluation of biological activity?

Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. For anticancer activity, cell viability assays (e.g., MTT) using cancer cell lines (e.g., HeLa, MCF-7) are standard. Dose-response curves and IC₅₀ calculations guide potency assessments .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) be explored to enhance target selectivity?

Systematic modifications to the sec-butylthio group or cyclohexane carboxamide moiety can be synthesized. Comparative bioactivity profiling (e.g., kinase inhibition assays) and molecular docking (using software like AutoDock Vina) identify critical interactions. For example, replacing the sec-butyl group with bulkier substituents may improve binding to hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in reported biological data for thiadiazole derivatives?

Discrepancies in activity data may arise from assay conditions (e.g., pH, serum content). Replicating studies under standardized protocols (CLSI guidelines for antimicrobial assays) and orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) clarify inconsistencies. Meta-analyses of published IC₅₀/MIC values across similar compounds also aid interpretation .

Q. How can computational methods predict pharmacokinetic properties and toxicity?

Tools like SwissADME predict logP (lipophilicity) and BBB permeability, while ProTox-II assesses hepatotoxicity. Molecular dynamics (MD) simulations (e.g., GROMACS) model compound stability in biological membranes. These methods prioritize derivatives with favorable ADMET profiles before in vivo testing .

Methodological Considerations

Q. What experimental approaches elucidate the mechanism of action against enzymatic targets?

Surface Plasmon Resonance (SPR) quantifies binding affinity to purified enzymes (e.g., COX-2 or β-lactamase). Competitive inhibition assays with fluorogenic substrates (e.g., Fluorescein-di-β-D-galactopyranoside) measure enzyme activity modulation. CRISPR-Cas9 knockout models validate target specificity in cellular contexts .

Q. How can researchers address solubility challenges in biological assays?

Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations enhance aqueous solubility. Dynamic light scattering (DLS) monitors aggregation, while logD measurements (octanol-water partitioning) guide structural tweaks, such as adding polar groups to the cyclohexane ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.